Apoptosis inducer 2
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Overview
Description
Apoptosis inducer 2, also known as apoptosis-inducing factor 2, is a compound that plays a crucial role in the process of programmed cell death, or apoptosis. This compound is essential for maintaining cellular homeostasis and is involved in various biological processes, including embryonic development, tissue differentiation, and immune response. This compound is particularly significant in the context of cancer research, as it can trigger cell death in cancerous cells, thereby inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 2 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically starts with the preparation of a pyridine nucleotide-disulphide oxidoreductase-2 (Pyr_redox_2) domain, which is a key structural component of this compound. This domain is synthesized through a series of chemical reactions, including nucleophilic substitution and oxidation-reduction reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process. Common reagents used in the industrial production include oxidizing agents, reducing agents, and nucleophiles .
Chemical Reactions Analysis
Types of Reactions
Apoptosis inducer 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Nucleophiles: Ammonia, hydroxide ions, and cyanide ions are commonly used nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and are often used in further research and development .
Scientific Research Applications
Apoptosis inducer 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of oxidation-reduction reactions and nucleophilic substitution reactions.
Biology: It is used to study the process of apoptosis and the role of apoptosis-inducing factors in cellular homeostasis.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of cancer, as it can induce cell death in cancerous cells.
Industry: It is used in the development of new drugs and therapeutic agents that target apoptotic pathways.
Mechanism of Action
Apoptosis inducer 2 exerts its effects by interacting with specific molecular targets and pathways involved in the process of apoptosis. It binds to the Pyr_redox_2 domain and triggers a cascade of biochemical events that lead to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. The compound also interacts with other proteins involved in the apoptotic pathway, such as Bcl-2 and Bax, to regulate the balance between cell survival and cell death .
Comparison with Similar Compounds
Similar Compounds
Apoptosis-inducing factor 1: Similar to apoptosis inducer 2, this compound also plays a role in the process of apoptosis but has different structural and functional properties.
Caspase-3: This enzyme is a key player in the execution phase of apoptosis and is often used as a marker for apoptotic cell death.
Bcl-2 inhibitors: These compounds inhibit the activity of Bcl-2, a protein that promotes cell survival, thereby inducing apoptosis in cancerous cells.
Uniqueness
This compound is unique in its ability to mediate a caspase-independent apoptotic pathway, which distinguishes it from other apoptosis-inducing compounds that primarily rely on caspase activation. This unique mechanism of action makes this compound a valuable tool for studying alternative apoptotic pathways and developing new therapeutic strategies .
Properties
Molecular Formula |
C47H57ClN2O4 |
---|---|
Molecular Weight |
749.4 g/mol |
IUPAC Name |
[6-(diethylamino)-9-[2-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C47H57N2O4.ClH/c1-7-48(8-2)31-16-19-37-41(28-31)52-42-29-32(49(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)45(51)53-43-22-21-39-36-18-15-30-27-33(50)23-25-46(30,5)40(36)24-26-47(39,43)6;/h11-14,16-17,19-20,27-29,36,39-40,43H,7-10,15,18,21-26H2,1-6H3;1H/q+1;/p-1/t36-,39-,40-,43-,46-,47-;/m0./s1 |
InChI Key |
CSXPAUMDDYEENU-HFXVRSMXSA-M |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CCC8=CC(=O)CC[C@]78C)C.[Cl-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C.[Cl-] |
Origin of Product |
United States |
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